4'-Nitromethopholine

Descripción

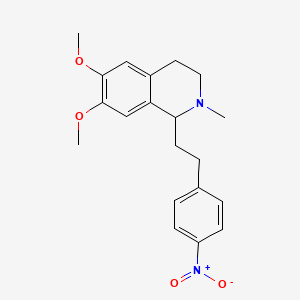

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6,7-dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-21-11-10-15-12-19(25-2)20(26-3)13-17(15)18(21)9-6-14-4-7-16(8-5-14)22(23)24/h4-5,7-8,12-13,18H,6,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDKLHCXDUACLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80981186 | |

| Record name | 6,7-Dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80981186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63937-57-5 | |

| Record name | 4'-Nitromethopholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063937575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80981186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-NITROMETHOPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86JU2L138Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Modifications of 4 Nitromethopholine

Strategic Approaches to the Synthesis of the Tetrahydroisoquinoline Core

Design and Optimization of Precursor Molecules

The construction of the tetrahydroisoquinoline core typically begins with the careful design and optimization of precursor molecules. A common strategy involves the condensation of a phenethylamine (B48288) derivative with an aldehyde or its equivalent, followed by cyclization. For instance, the synthesis of related 4-aminoquinolines has utilized a multi-step process starting from 3-bromoaniline, which is condensed with Meldrum's acid and trimethyl orthoformate to yield an enamine intermediate. nih.gov This intermediate then undergoes cyclization to form the quinoline (B57606) core. nih.gov While this example pertains to a different heterocyclic system, the underlying principle of precursor design and sequential reaction is analogous to the construction of the tetrahydroisoquinoline moiety of 4'-Nitromethopholine. The choice of starting materials is paramount, as it dictates the substitution pattern on both the aromatic ring and the heterocyclic portion of the final molecule.

Catalytic and Stereoselective Synthesis for Chiral Control

Many biologically active tetrahydroisoquinolines are chiral, with their pharmacological activity often residing in a single enantiomer. For instance, the (R)-enantiomer of Methopholine, a related compound, is the active form, while the (S)-enantiomer is inactive. wikipedia.orgncats.io This highlights the importance of stereoselective synthesis to produce the desired enantiomer of this compound.

Modern synthetic methods offer various strategies to achieve chiral control. chemistrydocs.comrsc.org Catalytic asymmetric synthesis, employing chiral catalysts, can guide the reaction to favor the formation of one enantiomer over the other. nih.gov This can be applied to key bond-forming reactions in the synthesis of the tetrahydroisoquinoline core, such as the cyclization step. The development of such stereoselective methods is crucial for producing enantiomerically pure this compound, which is essential for maximizing its therapeutic effect and minimizing potential off-target effects.

Regioselective Introduction and Functionalization of the 4'-Nitro Group

The 4'-nitro group is a key pharmacophore in this compound, significantly enhancing its analgesic potency compared to its halogenated analogs. wikipedia.org The precise placement of this electron-withdrawing group is therefore a critical aspect of the synthesis.

Exploration of Nitration Reagents and Conditions

Challenges and Innovations in Nitro Group Incorporation

While nitration is a well-established reaction, challenges can arise, particularly in complex molecules with multiple potential sites for nitration or with functional groups sensitive to the harsh acidic conditions. The presence of other functional groups on the precursor molecule can lead to a mixture of regioisomers, necessitating purification steps to isolate the desired 4'-nitro isomer. nih.gov

Innovations in this area focus on developing milder and more selective nitration methods. The use of alternative nitrating agents and catalytic systems can offer improved control over the reaction. For instance, nitromethane (B149229) can serve as a source of the nitro group in various organic reactions, although its primary application is often in the synthesis of nitroalkanes. chemblink.com Research into novel nitration protocols continues to be an active area, aiming to provide more efficient and environmentally benign routes for the incorporation of nitro groups into complex molecules like this compound.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. drugdesign.orgwikipedia.org By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for its pharmacological effects.

The synthesis of this compound derivatives allows for the exploration of how changes in different parts of the molecule affect its analgesic potency and other properties. For example, research on related compounds has shown that replacing the 4'-chloro group with other electron-withdrawing groups, such as a nitro group, leads to a significant increase in potency. wikipedia.org This finding itself is a result of SAR studies.

Further SAR explorations could involve modifying other parts of the this compound structure. For instance, alterations to the substituents on the tetrahydroisoquinoline ring or changes to the N-methyl group could be investigated. The synthesis of such derivatives would follow similar synthetic routes as for this compound, with variations in the starting materials to introduce the desired modifications. The resulting library of compounds would then be pharmacologically evaluated to build a comprehensive SAR profile. This knowledge is invaluable for the rational design of new, more potent, and selective analgesic agents. nih.gov

Below is a data table summarizing the impact of substituents on the analgesic potency of methopholine analogs.

| Compound | 4'-Substituent | Relative Analgesic Potency (vs. Codeine) |

| Methopholine | Chloro (Cl) | ~1x |

| 4'-Fluoromethopholine | Fluoro (F) | Slightly more potent than chloro analog |

| This compound (racemic) | Nitro (NO2) | ~20x |

This table is based on data indicating the relative potency of methopholine and its analogs. wikipedia.org

Systematic Modification of Substituents for Pharmacological Optimization

The pharmacological profile of methopholine and its analogs is highly dependent on the nature and position of substituents on its molecular framework. Research has demonstrated that systematic modifications, particularly at the 4'-position of the phenethyl group, can lead to substantial improvements in analgesic activity.

Initial studies on metofoline, which possesses a 4'-chloro substituent, established its analgesic efficacy to be comparable to that of codeine. wikipedia.orgontosight.ai Subsequent investigations into the structure-activity relationship (SAR) of this class of compounds revealed that the electronic properties of the substituent at the 4'-position play a crucial role in modulating potency. The replacement of the 4'-chloro group with other electron-withdrawing groups has been a key strategy in this optimization process. wikipedia.org

For instance, the substitution with a fluorine atom at the 4'-position results in a derivative that is slightly more potent than the original chloro-substituted compound. wikipedia.org However, the most significant enhancement in analgesic activity was observed with the introduction of a nitro group (-NO2) at this position, yielding this compound. wikipedia.org Racemic this compound has been reported to exhibit an analgesic potency approximately 20 times that of codeine. wikipedia.org Further research conducted by Bristol-Myer in the 1960s on related derivatives suggested the potential for even more substantial increases in analgesic activity, with some compounds demonstrating over 50 times the potency of codeine in animal studies. wikipedia.org

This systematic modification highlights a clear SAR trend where the analgesic potency is directly influenced by the electron-withdrawing nature of the 4'-substituent. The enhanced potency of this compound underscores the importance of this specific modification in the design of more effective opioid analgesics based on the tetrahydroisoquinoline scaffold.

Table 1: Comparative Analgesic Potency of 4'-Substituted Metofoline Analogs

| Compound | 4'-Substituent | Relative Analgesic Potency (vs. Codeine) |

| Metofoline | -Cl | ~1x |

| 4'-Fluoromethopholine | -F | >1x |

| This compound | -NO2 | ~20x |

This table is generated based on qualitative and quantitative comparisons found in the cited literature. wikipedia.org

Prodrug Design and Bioprecursor Approaches

The development of prodrugs is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a pharmacologically active compound. researchgate.net For tetrahydroisoquinoline-based opioids like this compound, prodrug and bioprecursor approaches can be employed to improve oral bioavailability, modulate the duration of action, and potentially reduce side effects.

A common prodrug strategy involves the chemical modification of the parent drug to create a more lipophilic or water-soluble derivative that can be efficiently absorbed and then metabolized in the body to release the active drug. mdpi.com For compounds containing a secondary amine, such as the tetrahydroisoquinoline nitrogen in the precursor to this compound, N-acylation or the formation of N-Mannich bases can be explored. mdpi.com

Bioprecursor prodrugs, on the other hand, are compounds that are themselves inactive but are metabolically converted to the active drug through enzymatic or chemical transformation. nih.gov In the context of this compound, a potential bioprecursor strategy could involve the administration of a precursor molecule that undergoes a specific metabolic reaction, such as oxidation or reduction, to generate the final active compound in vivo. For example, a precursor with a different functional group at the 4'-position could be designed to be metabolically converted to the nitro group.

While specific prodrugs of this compound are not extensively documented in publicly available literature, the general principles of prodrug design for isoquinoline (B145761) and other opioid analgesics provide a framework for its potential development. researchgate.netgoogleapis.com The synthesis of ester or carbamate (B1207046) derivatives of any available hydroxyl groups, or the modification of the tertiary amine, are plausible strategies to enhance the delivery and therapeutic profile of this compound. mdpi.com

In Depth Pharmacological Characterization of 4 Nitromethopholine

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for an opioid compound like 4'-Nitromethopholine is presumed to involve interaction with opioid receptors, which are G protein-coupled receptors (GPCRs). A thorough elucidation involves characterizing how the ligand binds to its receptor and the subsequent cellular signaling events it triggers.

Receptor Binding Kinetics and Selectivity Profiling (e.g., opioid receptors)

A crucial first step in characterizing a new opioid compound is to determine its binding affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ). This is typically achieved through competitive radioligand binding assays. nih.govnih.gov In these experiments, cell membranes expressing a specific receptor subtype are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., this compound). The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity. nih.gov

Beyond affinity (Ki), binding kinetics, which describe the rate of association (kon) and dissociation (koff) of a ligand, are increasingly recognized as critical determinants of a drug's in vivo action. researchgate.net These parameters, which collectively determine the ligand's residence time (1/koff) at the receptor, can be measured using techniques like competition association assays. researchgate.net

For this compound, specific Ki values for the μ, δ, and κ opioid receptors are not available in the public scientific literature. Likewise, data on its binding kinetics (kon, koff) have not been published.

Ligand-Receptor Interaction Dynamics via Biophysical Techniques

To understand how a ligand interacts with its receptor at a molecular level, various biophysical techniques are employed. Methods like X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the ligand-receptor complex, revealing the precise binding pocket and the key amino acid residues involved in the interaction.

Computational methods, such as molecular docking, are used to predict the binding pose and affinity of a ligand within the known structure of a receptor. plos.orgresearchgate.net These simulations can help rationalize structure-activity relationships and guide the design of new analogs. plos.org Other techniques like surface plasmon resonance (SPR) and bioluminescence resonance energy transfer (BRET) can provide real-time data on the binding and dissociation of a ligand, complementing the kinetic data from other assays. researchgate.net

No studies utilizing these specific biophysical techniques for this compound have been found in the available literature.

Intracellular Signaling Cascades and Functional Readouts

Upon an agonist binding to an opioid receptor, a conformational change is induced, which triggers intracellular signaling cascades. khanacademy.org The primary pathway involves the activation of heterotrimeric G proteins (Gαi/o), leading to the inhibition of the enzyme adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). lumenlearning.com

Modern pharmacology also investigates "biased agonism," where a ligand may preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). creative-diagnostics.com This is significant because different pathways can be associated with desired therapeutic effects versus unwanted side effects. Functional readouts for these pathways include measuring changes in cAMP levels, calcium mobilization, or the phosphorylation of downstream proteins like ERK (extracellular signal-regulated kinase). lumenlearning.comnih.govnih.gov

There is no specific information in the literature detailing which intracellular signaling pathways are modulated by this compound or its potential for biased agonism.

Comparative Pharmacodynamics and Efficacy Assessments

Pharmacodynamic studies assess the functional effects of a compound, both in cellular systems and in whole organisms, to determine its potency and efficacy.

In vitro Functional Assays and Potency Determination

The functional activity of an opioid compound is quantified using in vitro assays that measure the biological response following receptor activation. Common assays include the [³⁵S]GTPγS binding assay, which measures G protein activation, and assays that monitor second messengers like cAMP. guidetopharmacology.org

From the concentration-response curves generated in these assays, two key parameters are derived:

EC₅₀ (Half-maximal effective concentration): The concentration of the agonist that produces 50% of the maximal possible effect. It is a measure of the compound's potency; a lower EC₅₀ indicates higher potency. promegaconnections.comwikipedia.org

Eₘₐₓ (Maximum effect): The maximum response that can be produced by the agonist. It is a measure of the compound's efficacy.

No specific EC₅₀ or Eₘₐₓ values for this compound from any in vitro functional assays are reported in the scientific literature. The table below illustrates the type of data that would be generated from such studies.

Table 1: Illustrative In Vitro Functional Assay Data for an Opioid Agonist This table is for illustrative purposes only and does not represent actual data for this compound.

| Assay Type | Receptor | Potency (EC₅₀, nM) | Efficacy (% of Standard) |

| [³⁵S]GTPγS Binding | μ-Opioid | Data not available | Data not available |

| [³⁵S]GTPγS Binding | δ-Opioid | Data not available | Data not available |

| [³⁵S]GTPγS Binding | κ-Opioid | Data not available | Data not available |

| cAMP Inhibition | μ-Opioid | Data not available | Data not available |

Preclinical Models for Analgesic Activity Evaluation

To assess the analgesic (pain-relieving) properties of a compound, various preclinical animal models are used. These models evaluate the compound's ability to reduce the response to a noxious stimulus. Commonly used tests include:

Hot-Plate Test: Measures the latency of a mouse or rat to react (e.g., by licking a paw or jumping) when placed on a heated surface.

Tail-Flick Test: Measures the time it takes for an animal to move its tail away from a focused beam of heat.

Acetic Acid-Induced Writhing Test: An inflammatory pain model where an injection of acetic acid causes abdominal constrictions (writhes), and the analgesic effect is measured by the reduction in the number of writhes.

The results from these tests are often reported as the ED₅₀ (median effective dose), which is the dose required to produce a therapeutic effect in 50% of the test population.

The only available data regarding the analgesic activity of this compound is a statement that the racemic mixture is approximately 20 times more potent than codeine. wikipedia.org The specific preclinical model and the corresponding ED₅₀ values used to establish this relative potency are not detailed in the available sources.

Table 2: Comparative Analgesic Potency This table contains the limited available data and illustrative placeholders.

| Compound | Preclinical Model | Potency (ED₅₀) | Relative Potency (vs. Codeine) |

| This compound | Not Specified | Data not available | ~20x |

| Codeine | Not Specified | Data not available | 1x |

Structure-Activity Relationship (SAR) Insights Derived from the 4'-Nitro Moiety

The substitution pattern of the aromatic ring in methopholine analogs has a pronounced effect on their analgesic potency. The introduction of a nitro group at the 4'-position, to yield this compound, represents a significant enhancement in activity, highlighting the critical role of this functional group in the molecule's interaction with its biological target.

The enhanced potency of this compound can be attributed to the unique electrostatic and steric properties of the 4'-nitro group. Research on analogs of methopholine, where the original 4'-chloro group is replaced by other electron-withdrawing groups, has shown that the 4'-nitro derivative is the most potent. japsonline.com Racemic this compound is reported to have approximately 20 times the analgesic potency of codeine, a substantial increase compared to its parent compound. japsonline.com

The nitro group is a strong electron-withdrawing group, which significantly alters the electronic distribution of the phenyl ring it is attached to. This electronic influence is a key factor in its contribution to ligand efficacy. A critical feature of nitro aromatic ligands is the positive electrostatic potential on the nitrogen atom of the nitro group, often referred to as a π-hole. This region of positive potential can engage in favorable interactions with electron-rich areas of a receptor, such as those containing lone-pair electrons on oxygen or sulfur atoms. These interactions are primarily electrostatic in nature, with some studies suggesting that electrostatic forces can account for a significant portion of the attractive forces in such interactions.

Furthermore, the nitro group can act as a hydrogen bond acceptor. The oxygen atoms of the nitro group can form hydrogen bonds with suitable donor groups within a receptor's binding site. spu.edu.sy This capacity for hydrogen bonding provides an additional anchor point for the ligand, potentially increasing its binding affinity and, consequently, its efficacy. In some protein-ligand complexes, the presence of a nitro group has been shown to contribute significantly to the binding enthalpy, suggesting a strong, favorable interaction. spu.edu.sy The geometry of the nitro group also plays a role. While it is a relatively bulky substituent, its planar nature can be accommodated within specific binding pockets. The orientation of the nitro group within the binding site is crucial for optimizing these electrostatic and hydrogen bonding interactions. spu.edu.sy

The table below illustrates the relative potencies of methopholine analogs with different substituents at the 4'-position, demonstrating the superior efficacy of the nitro-substituted compound.

| Compound | 4'-Substituent | Relative Analgesic Potency (approx. vs. Codeine) |

| Methopholine | -Cl | ~1x |

| 4'-Fluoromethopholine | -F | Slightly more potent than -Cl |

| This compound | -NO₂ | ~20x |

This table is generated based on qualitative and quantitative descriptions found in the cited literature. japsonline.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. science.govnih.gov While no specific, validated QSAR models for this compound's analgesic activity are publicly available in the reviewed literature, the principles of QSAR can be applied to understand the key molecular features driving its potency.

A hypothetical QSAR study on a series of methopholine analogs would involve calculating various molecular descriptors that quantify different aspects of the molecules' structures. These descriptors can be categorized as electronic, steric, and hydrophobic. The goal would be to develop a regression model that correlates these descriptors with the observed analgesic activity (e.g., measured as the effective dose or binding affinity). nih.gov

For a series of compounds including this compound, relevant descriptors would likely include:

Electronic Descriptors: Hammett constants (σ) to quantify the electron-withdrawing or -donating ability of the 4'-substituent, dipole moment, and electrostatic potential values on specific atoms like the nitro group's nitrogen. nih.gov The positive electrostatic potential of the nitro group would be a particularly important parameter.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) to describe the size and shape of the substituent. nih.gov These would help to model the spatial fit of the analog within the receptor binding site.

Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD) to model the compound's ability to cross biological membranes and reach its target. spu.edu.sy

A hypothetical QSAR equation for a series of methopholine analogs might take the following form:

log(1/C) = k₁ (σ) + k₂ (Es) + k₃ (logP) + c

Where C is the concentration required to produce a certain effect, and k₁, k₂, k₃, and c are constants determined by the regression analysis.

The following table illustrates the type of data that would be collected and used in a QSAR study of methopholine analogs to understand the impact of the 4'-substituent.

| Analog | 4'-Substituent (R) | Analgesic Activity (log(1/C)) | Hammett Constant (σp) | Taft Steric Parameter (Es) | Partition Coefficient (logP) |

| 1 | -H | Value | 0.00 | 1.24 | Value |

| 2 | -Cl | Value | 0.23 | 0.27 | Value |

| 3 | -F | Value | 0.06 | 0.78 | Value |

| 4 | -CH₃ | Value | -0.17 | 0.00 | Value |

| 5 | -NO₂ | Value | 0.78 | -1.01 | Value |

This table is for illustrative purposes to demonstrate the components of a QSAR study and does not represent actual experimental data.

Validation of a QSAR model is a critical step to ensure its predictive power. acs.org This typically involves internal validation techniques like leave-one-out cross-validation (q²) and external validation using a test set of compounds that were not used to build the model. A robust and predictive QSAR model could then be used to guide the design of new, potentially more potent analgesic compounds based on the methopholine scaffold.

Comprehensive Biological Evaluation and Therapeutic Explorations of 4 Nitromethopholine

Advanced Preclinical Efficacy Studies

To evaluate the analgesic potential of a novel compound, researchers typically employ a battery of established animal models that represent different pain states. This multi-model approach is crucial for understanding the compound's spectrum of activity.

Nociceptive Pain Models: These models assess the response to acute, noxious stimuli. Common examples include the hot plate test and the tail-flick test, which measure the latency of a withdrawal reflex to a thermal stimulus. The writhing test, induced by an intraperitoneal injection of acetic acid, is used to model visceral pain.

Inflammatory Pain Models: To investigate efficacy against pain arising from tissue inflammation, models such as the carrageenan- or complete Freund's adjuvant (CFA)-induced paw edema are utilized. These models allow for the measurement of hypersensitivity to thermal and mechanical stimuli over time.

Neuropathic Pain Models: These are critical for assessing potential efficacy in chronic pain conditions resulting from nerve injury. Standard models include the chronic constriction injury (CCI) of the sciatic nerve and the spared nerve injury (SNI) model. Efficacy is determined by measuring the reversal of mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia.

The data from these studies would typically be compiled to create a comprehensive analgesic profile, as illustrated in the hypothetical table below.

Hypothetical Analgesic Profile Data

| Pain Model | Endpoint Measured | Hypothetical Outcome for a Novel Compound |

|---|---|---|

| Hot Plate Test | Latency to paw lick/jump | Increased latency compared to vehicle |

| Acetic Acid Writhing | Number of writhes | Significant reduction in writhes |

| Carrageenan-Induced Paw Edema | Paw volume, mechanical withdrawal threshold | Reduced edema, increased withdrawal threshold |

A compound with a novel mechanism of action may have therapeutic potential beyond analgesia. Exploring multi-modal applications early in preclinical development can significantly enhance its therapeutic value. This exploration is often guided by the compound's initial biological screening results. For instance, if a compound shows activity at receptors implicated in both pain and mood disorders (e.g., certain serotonin (B10506) or opioid receptors), its potential as an antidepressant or anxiolytic would be investigated using relevant behavioral models in rodents, such as the forced swim test or the elevated plus maze. A compound showing anti-inflammatory effects in pain models might also be tested in models of other inflammatory diseases, such as inflammatory bowel disease or rheumatoid arthritis.

Assessment of Analgesic Profile in Diverse Pain Models

Investigation of Off-Target Effects and Receptor Polypharmacology

Understanding a compound's interaction with targets other than its primary therapeutic target is a critical aspect of preclinical development. These "off-target" effects can be a source of adverse events or, in some cases, present opportunities for therapeutic polypharmacology.

Polypharmacology refers to the ability of a single drug to interact with multiple targets. This can be advantageous, for example, in treating complex diseases like cancer or psychiatric disorders, where multi-target drugs have shown significant efficacy. nih.gov A classic example is the broad-spectrum activity of many antipsychotic drugs. nih.gov

The investigation of off-target effects typically involves:

Receptor Screening Panels: The compound is tested against a large panel of known receptors, ion channels, and enzymes to identify unintended interactions.

In Vitro Functional Assays: For any identified off-target interactions, functional assays are conducted to determine if the compound acts as an agonist, antagonist, or modulator at these sites.

Cell-Based Assays: These assays help to understand the physiological consequences of the off-target interactions in a cellular context.

The goal is to build a comprehensive "polypharmacological" profile of the compound, which can help predict both potential side effects and new therapeutic uses.

Drug Repurposing Potential and Novel Indication Discovery

Drug repurposing, or finding new uses for existing or failed compounds, is a highly efficient strategy in drug development. For a novel compound, data from efficacy and off-target screening can provide clues for new therapeutic indications. For example, a compound initially developed for pain that shows unexpected effects on glucose metabolism in preclinical models could be investigated for the treatment of diabetes. The dual agonist Tirzepatide, which targets both GLP-1 and GIP receptors, emerged from the understanding of incretin (B1656795) hormone biology and demonstrated superior efficacy for type 2 diabetes and weight loss. nih.gov This highlights how understanding a compound's broader biological effects can open up new therapeutic avenues.

Toxicological Implications and Safety Pharmacology of 4 Nitromethopholine

In vitro and In vivo Toxicological Screening

Toxicological screening provides the foundational data for assessing the safety of a chemical substance. This involves a battery of tests, both in laboratory cell cultures (in vitro) and in living organisms (in vivo), to identify potential adverse effects.

Cytotoxicity and Genotoxicity Assessments in Relevant Cell Lines

No specific studies on the cytotoxicity or genotoxicity of 4'-Nitromethopholine were identified in the reviewed literature.

Cytotoxicity assays are in vitro methods used to measure the ability of a compound to cause cell death. acs.org These tests, such as the MTT or neutral red uptake assays, are often performed on various cell lines, including liver cells (e.g., HepG2) or kidney cells, to determine the concentration at which a substance becomes toxic to cells. chemsrc.commdpi.com For this compound, such studies would be essential to establish a baseline for its cellular toxicity.

Genotoxicity refers to the destructive effect of a substance on a cell's genetic material (DNA and RNA). nih.gov Genotoxicity tests are crucial as damage to DNA can lead to mutations and potentially cancer. nih.gov Standard test batteries often include an assessment for gene mutations in bacteria (Ames test) and an evaluation of chromosomal damage in mammalian cells. thermofisher.com Given that this compound contains a nitroaromatic functional group—a class of compounds often scrutinized for potential genotoxic and mutagenic activity—such assessments would be a critical component of its safety evaluation. tcichemicals.com

For the simpler, structurally related compound 4-(4-nitrophenyl)morpholine , GHS hazard classifications indicate it is a skin and eye irritant, but specific genotoxicity data are not available.

Acute and Subchronic Toxicity Studies in Animal Models

Direct acute or subchronic toxicity data for this compound is not available in the surveyed literature.

Acute toxicity studies are designed to assess the adverse effects occurring shortly after a single exposure to a substance. epa.gov These studies typically use rodent models and help determine metrics like the lethal dose (LD50), which is the dose required to cause mortality in 50% of the test population. While no LD50 value is documented for this compound, data exists for the related compound 4-(4-nitrophenyl)morpholine , as detailed in the table below.

| Compound | Species | Route of Exposure | LD50 Value | Reference |

| 4-(4-nitrophenyl)morpholine | Mouse | Intravenous | 320 mg/kg | nih.govfishersci.com |

| This table presents data for a structurally related compound due to the absence of direct data for this compound. |

Subchronic toxicity studies involve repeated exposure to a compound over a longer period, such as 28 or 90 days, to evaluate the potential for cumulative damage and to identify target organs for toxicity. Such studies would be necessary to understand the risks associated with longer-term exposure to this compound.

Metabolism and Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship in Toxicity

The way a substance is absorbed, distributed, metabolized, and excreted (pharmacokinetics) is intrinsically linked to its toxic effects (pharmacodynamics).

Identification and Characterization of Metabolites

There are no published studies that identify or characterize the metabolites of this compound. Based on its chemical structure, several metabolic pathways can be predicted. The nitro group on the phenyl ring is susceptible to reduction, a common metabolic transformation for nitroaromatic compounds, which would convert it to a primary amine (4'-aminomethopholine). This reduction is a known reaction for the related compound, 4-(4-nitrophenyl)morpholine, which is reduced to 4-(4-aminophenyl)morpholin-3-one (B139978) as a key step in the synthesis of some pharmaceuticals. chemsrc.com Additionally, the core tetrahydroisoquinoline structure is subject to various Phase I and Phase II metabolic reactions.

Role of Biotransformation in Toxicological Outcomes

Biotransformation is the process by which the body chemically alters foreign substances. This process can result in detoxification, making a compound less harmful, or bioactivation, where the metabolite is more toxic than the parent compound. fishersci.com

The potential biotransformation of this compound is critical to its toxicological profile. For instance, the reduction of the nitro group to an amino group would create a metabolite with significantly different chemical and biological properties, potentially altering its interaction with biological targets and its toxicity. The toxicity of the parent compound, Metofoline, was linked to its metabolism, highlighting the importance of understanding these pathways. wikipedia.org

Investigation of Specific Organ System Toxicities (e.g., Ocular, Neurological)

While no specific organ toxicity studies have been performed on this compound, significant warnings can be drawn from its parent compound, Metofoline . Metofoline was withdrawn from the market due to severe toxic effects on specific organ systems. wikipedia.org

The most prominent toxicity associated with the parent structure is ocular toxicity .

| Compound | Species | Organ System | Observed Toxicity | Reference |

| Metofoline | Dog | Ocular | Cataract formation | wikipedia.org |

| This table presents data for the parent compound of this compound. |

Metofoline was found to cause cataracts in dogs, leading to its withdrawal from clinical use. wikipedia.org This finding strongly suggests that the potential for ocular toxicity should be a primary focus in any future safety evaluation of this compound.

Furthermore, as an opioid analgesic, Metofoline's primary site of action is the central nervous system (CNS). wikipedia.org Therefore, potential neurological toxicity for this compound is also a significant area for investigation. Adverse neurological effects could range from CNS depression to more severe outcomes.

The related compound, 4-(4-nitrophenyl)morpholine, is classified as a potential respiratory irritant, indicating a possible effect on the respiratory system.

Mechanistic Studies of Adverse Effects Associated with Isoquinoline (B145761) Scaffolds

The isoquinoline scaffold is a structural motif present in a wide array of natural and synthetic compounds that exhibit a broad spectrum of biological activities. rsc.orgrsc.org While many isoquinoline derivatives have therapeutic applications, some possess significant toxicity. amerigoscientific.comnih.gov Mechanistic studies have revealed several ways in which isoquinoline-containing compounds can exert adverse effects.

A key concern is their potential as neurotoxins. Certain isoquinoline derivatives are structurally similar to the known dopaminergic toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its toxic metabolite MPP+. nih.gov These compounds can cross the blood-brain barrier and accumulate in dopaminergic neurons. nih.gov The proposed mechanisms for neurotoxicity include the inhibition of mitochondrial respiratory chain enzymes, particularly NADH ubiquinone reductase (complex I), and the generation of reactive oxygen species (ROS). nih.gov The oxidation of isoquinoline derivatives by monoamine oxidases can lead to the formation of isoquinolinium cations and concomitant production of ROS, inducing oxidative stress and potential cellular damage. nih.gov While some studies suggest that isoquinoline derivatives are generally less potent mitochondrial inhibitors and neurotoxins than MPP+, prolonged exposure or high concentrations could potentially lead to neurodegeneration. nih.gov

Furthermore, many isoquinoline alkaloids have demonstrated cytotoxic properties. nih.gov The mechanisms underlying this cytotoxicity are varied and depend on the specific substitutions on the isoquinoline ring. amerigoscientific.comontosight.ai For instance, some derivatives can induce apoptosis (programmed cell death) in cancer cells by disrupting microtubule dynamics or by inhibiting protein synthesis. amerigoscientific.com Others function as topoisomerase inhibitors, interfering with DNA replication and repair, which can lead to cell death. nih.govacs.org This DNA-damaging potential also raises concerns about genotoxicity. While high cytotoxicity is a desired trait for anticancer agents, it also signals potential toxicity to healthy, non-cancerous cells, which is a significant safety concern for other therapeutic applications. nih.gov

Comparative Analysis with Related Compounds and their Safety Profiles

The safety profile of this compound can be inferred by comparing it with two major classes of related compounds: isoquinoline alkaloids and nitroaromatic compounds.

Isoquinoline Alkaloids: This is a diverse group of naturally occurring compounds, many of which are found in plants and have a long history of use in traditional medicine. rsc.orgmedscape.com Their biological effects are highly variable, ranging from therapeutic to toxic. amerigoscientific.commedscape.com Toxic isoquinoline alkaloids can act as gastrointestinal irritants and central nervous system (CNS) stimulants, with effects ranging from euphoria to seizures. medscape.com Because the smell and taste of many of these compounds are noxious, human toxicity from ingestion is relatively rare. medscape.com However, the broad range of activities, including potent cytotoxicity and neurotoxic potential, means that any new isoquinoline derivative requires careful safety evaluation. nih.govnih.gov Some synthetic isoquinoline derivatives have been developed as potent and selective inhibitors of specific enzymes, with some showing good oral safety profiles in preclinical studies. nih.govacs.org

Nitroaromatic Compounds: This class of chemicals is characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. These compounds are known for their acute toxicity, mutagenicity, and potential carcinogenicity. nih.gov The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation but susceptible to reduction into carcinogenic aromatic amines. nih.gov A significant toxic effect of nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. sid.ir They are also associated with liver, kidney, and spleen toxicity in animal studies. sid.ir The position of the nitro group on the aromatic ring can significantly influence the mutagenic and carcinogenic properties of these chemicals. nih.gov Their derivatives, such as arylamines and arylhydroxylamines, can be as or even more toxic than the parent compound. oup.com

The table below provides a comparative overview of the general toxicological profiles of these related compound classes.

| Feature | Isoquinoline Scaffolds | Nitroaromatic Compounds |

| Primary Toxicities | Neurotoxicity, Cytotoxicity, GI Irritation, CNS effects. nih.govnih.govmedscape.com | Mutagenicity, Carcinogenicity, Methemoglobinemia, Organ toxicity (liver, kidney). nih.govsid.irnih.gov |

| Mechanism of Action | Mitochondrial inhibition, ROS generation, Topoisomerase inhibition, Microtubule disruption. amerigoscientific.comnih.govnih.gov | DNA damage, Formation of toxic metabolites (e.g., aromatic amines), Oxidative stress. nih.govoup.com |

| Bioavailability | Variable; many can cross the blood-brain barrier. nih.gov | Readily absorbed. nih.gov |

| Metabolism | Metabolized by cytochrome P450s and N-methyltransferases. nih.gov | Reduction of the nitro group is a key metabolic pathway. nih.govsid.ir |

Risk Assessment and Safety Considerations for Future Development

A formal risk assessment for this compound would be essential prior to any significant development. This assessment must consider the potential hazards identified from its structural components—the isoquinoline core and the nitroaromatic moiety.

The primary risks associated with the isoquinoline scaffold are potential neurotoxicity and cytotoxicity. nih.govnih.gov Therefore, initial safety screening should include in vitro assays to evaluate its effect on mitochondrial function and cell viability in neuronal and other cell lines.

The presence of the nitro group introduces a significant risk of genotoxicity, mutagenicity, and carcinogenicity. nih.gov Standard mutagenicity assays (e.g., Ames test) would be required to assess this risk. Furthermore, the potential to cause methemoglobinemia is a critical safety endpoint that needs to be evaluated. sid.ir

Given these potential risks, the following safety considerations should guide the future development of this compound:

Comprehensive Toxicological Profiling: A full battery of in vitro and in vivo toxicology studies is necessary. This should include assessments of acute toxicity, repeat-dose toxicity, genotoxicity, and safety pharmacology studies focusing on the central nervous, cardiovascular, and respiratory systems.

Structure-Activity Relationship (SAR) Studies: It is crucial to understand how the specific structure of this compound influences its toxicological profile. SAR studies, comparing it with non-nitrated analogs and isomers with the nitro group at different positions, could help in designing safer derivatives. amerigoscientific.com For example, it has been shown that small structural changes can significantly alter the cytotoxicity of isoquinoline alkaloids.

Metabolite Identification and Profiling: The metabolic fate of this compound is a key area for investigation. The reduction of the nitro group can lead to the formation of potentially more toxic aromatic amines. nih.govoup.com Identifying and assessing the toxicity of major metabolites is therefore a critical step.

Target-Based Safety Assessment: If this compound is being developed for a specific biological target, off-target effects, particularly on enzymes and receptors known to be modulated by other isoquinoline derivatives, should be thoroughly investigated.

State of the Art Analytical Chemistry for 4 Nitromethopholine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating a target analyte from a mixture and quantifying its concentration.

High-Resolution Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of non-volatile organic compounds. who.int A method for 4'-Nitromethopholine would typically be developed using a reversed-phase approach, given the compound's likely polarity.

Method Development: Development would involve selecting an appropriate C18 or similar reversed-phase column and optimizing the mobile phase, which would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), possibly with a buffer to control pH. Detection would likely be performed using a UV detector, set to a wavelength where the nitroaromatic chromophore exhibits maximum absorbance (e.g., around 210-280 nm). europa.eu

Validation: A validated method ensures reliability and accuracy. researchgate.net As per ICH guidelines, validation would include demonstrating specificity, linearity over a defined concentration range, accuracy (recovery), precision (repeatability and intermediate precision), and establishing the limit of detection (LOD) and limit of quantification (LOQ). researchgate.netrsc.org

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. who.int If this compound is sufficiently stable, a GC method could be developed. It is often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net

Method Approach: A GC-MS method would involve injecting the sample into a heated port to vaporize it. The vapor would travel through a capillary column (e.g., a DB-5ms or similar) where separation occurs based on boiling point and interaction with the stationary phase. The mass spectrometer would then ionize the eluted compound, and the resulting fragmentation pattern would serve as a chemical fingerprint for identification. hmdb.ca Quantification could be performed using selected ion monitoring (SIM) for enhanced sensitivity.

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral molecule (due to the stereocenter at the nitrogen atom of the morpholine (B109124) ring, assuming it is a quaternary ammonium (B1175870) salt, or if a substituent creates a chiral center), separating its enantiomers is critical, especially in pharmaceutical contexts. researchgate.netcrystalpharmatech.com

Method Approach: Direct separation would be achieved using a chiral stationary phase (CSP) in an HPLC system. libretexts.org Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. libretexts.orgsigmaaldrich.com The method development would focus on screening different CSPs and mobile phases (normal-phase, reversed-phase, or polar organic) to achieve baseline resolution of the two enantiomers. sigmaaldrich.com The enantiomeric purity would be determined by calculating the peak area percentage of each enantiomer.

Advanced Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are used to elucidate and confirm the chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity Analysis

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution. acs.org

Structural Confirmation:

¹H NMR: Would be used to identify the number of unique protons, their connectivity (via coupling constants, J), and their chemical environment. One would expect to see signals corresponding to the protons on the morpholine ring and the aromatic protons on the nitrophenyl group. acs.org

¹³C NMR: Would show signals for each unique carbon atom in the molecule, confirming the carbon skeleton. rsc.org

2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to establish correlations between protons and carbons, confirming the exact connectivity and finalizing the structural assignment. acs.org

Purity Analysis: The purity of a sample can be assessed by integrating the signals of the compound against those of a known internal standard (qNMR).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Analysis

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. bioanalysis-zone.comhilarispublisher.com

Accurate Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm) of the true value. bioanalysis-zone.com This high accuracy allows for the confident determination of the elemental composition of the molecular ion, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.comnih.gov

Fragmentation Analysis: In conjunction with tandem mass spectrometry (MS/MS), HRMS can be used to fragment the molecule and accurately measure the masses of the resulting fragments. This provides detailed structural information, helping to confirm the connectivity of the different parts of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a cornerstone for the structural elucidation and functional group analysis of molecules like this compound. spectroscopyonline.com These methods probe the vibrational energy levels of a molecule, providing a unique spectral fingerprint. horiba.com While IR spectroscopy measures the absorption of infrared radiation by molecules at frequencies corresponding to their fundamental vibrations, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on molecular vibrations. mt.com

For this compound, these techniques are complementary. IR spectroscopy is particularly sensitive to vibrations of functional groups with strong dipole moments, whereas Raman spectroscopy excels in detecting vibrations of non-polar, symmetric bonds and provides better analysis of aqueous samples. horiba.commt.com The key functional groups of this compound—the nitro group (NO₂), the aromatic ring, and the morpholine moiety—exhibit characteristic vibrational modes.

Nitro Group (NO₂): The nitro group is strongly IR and Raman active. It displays two prominent stretching vibrations: an asymmetric stretch typically found at a higher frequency and a symmetric stretch at a lower frequency. researchgate.net

Aromatic Ring: The C-H stretching vibrations on the benzene (B151609) ring appear at wavenumbers above 3000 cm⁻¹. The C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region.

Morpholine Ring: The C-O-C ether linkage within the morpholine ring shows a strong, characteristic C-O stretching band in the IR spectrum. The C-N stretching vibrations of the tertiary amine in the morpholine ring are also identifiable.

The analysis of the full spectrum allows for a comprehensive confirmation of the compound's functional group composition. The "fingerprint region" (below 1500 cm⁻¹) is particularly complex and unique to the molecule, allowing for definitive identification when compared against a reference standard. mt.com

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups This table presents expected wavenumber ranges for the key functional groups in this compound. Actual peak positions can vary based on the molecular environment and sample phase.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong | Strong |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1320 - 1370 | Strong | Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Morpholine | C-O-C Stretch | 1070 - 1150 | Strong | Weak |

| Morpholine | C-N Stretch | 1020 - 1250 | Medium | Medium |

Bioanalytical Methodologies for Biological Samples

The quantitative measurement of this compound in biological fluids such as plasma, serum, or tissue extracts is fundamental to understanding its pharmacokinetic profile. nih.gov Bioanalysis requires highly selective and sensitive methods to accurately measure the analyte in a complex biological environment. nih.gov

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological samples due to its superior sensitivity, specificity, and speed. resolvemass.cajapsonline.com The development of a robust LC-MS/MS assay for this compound involves several critical steps. nih.gov

First, the mass spectrometric parameters for this compound are optimized. This is typically done by infusing a standard solution of the compound into the mass spectrometer to determine the optimal ionization source conditions and to identify the precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻) and the most stable, abundant product ions after collision-induced dissociation. The transition from the precursor ion to a specific product ion is monitored in a mode known as Multiple Reaction Monitoring (MRM), which provides high specificity. japsonline.com

Next, a chromatographic method is developed to separate this compound from endogenous matrix components and potential metabolites. Reversed-phase chromatography using a C18 column is a common starting point. nih.gov The mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol with additives like formic acid) and gradient elution profile are optimized to achieve a sharp peak shape, good resolution, and a short run time.

The method is then validated according to regulatory guidelines to ensure its reliability. nih.gov Validation includes assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and the stability of the analyte under various storage and processing conditions. japsonline.comnih.gov

Table 2: Illustrative Parameters for a Hypothetical LC-MS/MS Method for this compound

| Parameter | Example Specification |

| LC System | UPLC/HPLC System |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | e.g., Precursor Ion (m/z) → Product Ion (m/z) |

| Internal Standard | Stable-Isotope Labeled this compound (SIL-IS) |

Biological samples like plasma and tissue homogenates cannot be directly injected into an LC-MS/MS system due to their complexity and high protein content, which can cause instrument contamination and ion suppression. japsonline.com Therefore, an effective sample preparation step is crucial to clean up the sample and isolate the analyte of interest. cmbr-journal.com

Common strategies for preparing plasma and tissue samples for this compound analysis include:

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate the majority of proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, it may not remove all interfering substances.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. The choice of solvent is critical for achieving high extraction efficiency. LLE often provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that can provide the cleanest extracts. The sample is loaded onto a cartridge containing a solid sorbent. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. The sorbent chemistry (e.g., reversed-phase, ion-exchange) is chosen based on the physicochemical properties of this compound.

For tissue samples, a homogenization step is required prior to these extraction procedures to release the analyte from the tissue. uci.edu The choice of the final sample preparation method depends on the required sensitivity, throughput, and the nature of the biological matrix. cmbr-journal.com

Development of Sensitive LC-MS/MS Assays for Plasma and Tissue Analysis

Quality Control and Impurity Profiling in Research Samples

The quality and purity of a research compound like this compound are paramount for ensuring the validity and reproducibility of experimental results. Impurity profiling is the process of detecting, identifying, and quantifying impurities in a drug substance. ajptr.com This process is a critical quality control tool. ajptr.com

Impurities can originate from various sources, including the synthetic process (e.g., starting materials, by-products, intermediates), degradation of the compound, or contamination. ajptr.comresearchgate.net Even small amounts of impurities can have unintended biological effects, potentially confounding research data.

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for initial purity assessment. However, for comprehensive impurity profiling, LC-MS is the preferred technique. resolvemass.ca It combines the separation power of LC with the identification capabilities of MS, allowing for the detection and tentative identification of unknown impurities based on their mass-to-charge ratios and fragmentation patterns. resolvemass.calcms.cz

The process typically involves:

Developing a high-resolution HPLC method capable of separating the main compound from all potential process-related and degradation impurities.

Using a mass spectrometer to obtain the mass of each impurity peak.

Potentially isolating significant impurities (e.g., using preparative HPLC) for full structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the identification and qualification of impurities, although these are primarily for clinical-grade materials. For research samples, establishing a well-characterized impurity profile ensures a consistent quality of the material used across different experiments.

Table 3: Potential Impurities in Research-Grade this compound

| Impurity Type | Potential Origin | Common Analytical Technique |

| Starting Materials | Incomplete reaction | LC-MS, GC-MS |

| Reaction By-products | Side reactions during synthesis | LC-MS |

| Intermediates | Incomplete reaction | LC-MS |

| Degradation Products | Instability (light, temp, pH) | LC-MS |

| Residual Solvents | Final crystallization/purification step | GC-MS |

Future Research Trajectories and Interdisciplinary Perspectives on 4 Nitromethopholine

Advanced Computational Chemistry and Rational Drug Design Applications

Computational chemistry provides powerful tools to accelerate drug discovery and optimize lead compounds. For a molecule like 4'-Nitromethopholine, these methods can predict its behavior and guide the synthesis of more effective and safer analogues without exhaustive and costly laboratory experiments.

Key Computational Approaches:

Molecular Docking: This technique can simulate the binding of this compound to the three-dimensional structures of various opioid receptors (mu, delta, and kappa). These simulations would predict the binding affinity and preferred orientation of the compound in the receptor's active site, providing insights into its potential as an agonist or antagonist.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic movements of the receptor-ligand complex over time. This would allow researchers to study the stability of the interaction and understand how the compound induces conformational changes in the receptor that lead to either G-protein or β-arrestin pathway activation, which is crucial for identifying biased agonism.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of this compound analogues and testing their biological activity, researchers can develop QSAR models. These mathematical models correlate specific chemical features (like the nitro group or methoxy (B1213986) groups) with pharmacological activity, enabling the rational design of new derivatives with enhanced potency or reduced toxicity.

| Computational Method | Application to this compound | Potential Outcome |

|---|---|---|

| Molecular Docking | Predict binding pose and affinity at opioid receptor sites. | Identify most likely receptor targets and initial potency estimates. |

| Molecular Dynamics (MD) | Simulate the stability and conformational changes of the receptor-ligand complex. | Elucidate mechanisms of receptor activation and potential for biased agonism. |

| QSAR | Correlate structural modifications with changes in biological activity. | Guide the design of optimized analogues with improved therapeutic properties. |

Nanotechnology and Drug Delivery System Applications

Nanotechnology offers innovative solutions to long-standing challenges in drug delivery, such as poor bioavailability, lack of specificity, and systemic toxicity. For a potent compound like this compound, advanced drug delivery systems could be transformative, enhancing its therapeutic window and minimizing risks.

Potential Nanotechnology-Based Systems:

Liposomes and Polymeric Nanoparticles: Encapsulating this compound within lipid-based (liposomes) or polymer-based nanoparticles could control its release rate. A sustained-release formulation could maintain therapeutic drug concentrations for longer periods, reducing the need for frequent dosing and improving patient compliance.

Targeted Drug Delivery: Nanoparticles can be surface-functionalized with specific ligands (e.g., antibodies or peptides) that bind to markers expressed in target tissues, such as areas of inflammation or specific neurons in the pain pathway. This approach would concentrate the drug at the site of action, significantly reducing systemic exposure and associated side effects.

Brain-Targeting Nanosystems: For pain that originates in the central nervous system, overcoming the blood-brain barrier (BBB) is a major hurdle. Nanosystems designed to cross the BBB could deliver this compound directly to the brain, allowing for lower effective doses and minimizing peripheral effects.

| Nanotechnology System | Mechanism | Therapeutic Advantage for this compound |

|---|---|---|

| Liposomes/Polymeric Nanoparticles | Encapsulation for controlled release. | Prolonged analgesic effect, reduced dosing frequency. |

| Targeted Nanoparticles | Surface ligands for specific tissue binding. | Increased efficacy at the site of pain, reduced systemic toxicity. |

| Brain-Targeting Nanosystems | Facilitated transport across the blood-brain barrier. | Effective treatment for central pain with lower doses. |

Ethical Considerations and Societal Impact of Potent Opioid Analgesic Research

The development of any new potent opioid analgesic carries a heavy ethical weight due to the ongoing opioid crisis. nam.edu Research into compounds like this compound must be framed within a robust ethical structure that balances the profound need for effective pain management with the societal risk of misuse and addiction. nih.govnih.gov

The core principles of medical ethics provide a necessary framework:

Beneficence: The research must aim to produce a clear benefit, namely a safer and more effective treatment for severe pain, which remains a significant unmet medical need. nih.gov

Non-maleficence: Researchers have a duty to minimize harm. nih.gov This involves designing compounds with a lower potential for abuse and respiratory depression and implementing strict controls throughout the research and development process. The inability to uncouple powerful analgesia from addictive potential has long been a barrier in pain research. nih.gov

Autonomy: Patients must be fully informed of the risks and benefits to make autonomous decisions about their treatment. oup.comdovepress.com This principle also extends to ensuring that vulnerable populations in clinical trials are protected. dovepress.com

Justice: The benefits of a new, safer analgesic should be accessible to all populations in need, avoiding disparities in pain treatment. dovepress.com Concurrently, there is a societal justice component in preventing new drugs from contributing to public health crises. nam.edu

The societal impact of this research is a dual-edged sword. A breakthrough could provide relief for millions suffering from chronic pain. However, any new potent opioid could also be diverted and abused. Therefore, research plans must include strategies for abuse deterrence from the earliest stages of development.

Collaborative Research Frameworks and Translational Pathways

The journey of a novel compound like this compound from a laboratory curiosity to a clinical therapeutic is long, complex, and expensive. A successful outcome is nearly impossible without robust collaborative frameworks and clear translational pathways.

Essential Collaborative Models:

Public-Private Partnerships: Collaboration between academic research institutions, government bodies like the National Institute on Drug Abuse (NIDA) and the National Center for Advancing Translational Sciences (NCATS), and pharmaceutical companies is essential. nih.govresearchgate.net These partnerships can leverage the innovative basic science of academia, the funding and regulatory guidance of government, and the drug development expertise of industry. nih.gov

Interdisciplinary Research Teams: The development process requires a wide range of expertise, including medicinal chemists, pharmacologists, toxicologists, clinicians, and data scientists. An integrated systems-level approach is valuable for coordinating research and ensuring maximum strategic impact. archives.gov

Translational Research Infrastructure: Programs like the Clinical and Translational Science Award (CTSA) Program provide an existing infrastructure to facilitate multi-site clinical trials, share data, and engage with communities. nih.govresearchgate.net This network is crucial for testing the efficacy and safety of new compounds in diverse patient populations.

The translational pathway for this compound would involve a phased approach:

Preclinical Phase: In-depth characterization using cell culture and animal models to establish proof-of-concept, determine the mechanism of action, and assess the preliminary safety profile. lsuhs.edu

Phase I Clinical Trials: First-in-human studies to evaluate safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.

Phase II & III Clinical Trials: Larger trials in patients with specific pain conditions to establish efficacy and further evaluate safety against existing treatments.

Regulatory Approval and Post-Market Surveillance: Submission of data to regulatory agencies and ongoing monitoring of the drug's real-world use and effects.

This structured, collaborative, and ethically-grounded approach is paramount to responsibly exploring the potential of novel compounds like this compound to address the critical need for better pain therapeutics.

Q & A

Q. What strategies resolve contradictions between in vitro bioactivity data and in vivo efficacy studies for this compound?

- Methodological Answer : Analyze pharmacokinetic parameters (e.g., bioavailability, half-life) via LC-MS/MS plasma profiling. Use PBPK modeling to extrapolate in vitro-in vivo correlations (IVIVC). Confounding factors (e.g., protein binding, metabolite interference) should be quantified using equilibrium dialysis and metabolite screening .

Q. How do researchers design robust dose-response studies to assess this compound’s therapeutic index?

- Methodological Answer : Adopt a logarithmic dosing regime (e.g., 0.1–100 µM) in cell-based assays (MTT/CCK-8) and murine models. Calculate EC₅₀/IC₅₀ using nonlinear regression (GraphPad Prism). For toxicity thresholds, measure ALT/AST levels and histopathological changes in organ tissues .

Data Management & Ethical Considerations

Q. How should researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices for this compound studies?

- Methodological Answer : Use electronic lab notebooks (e.g., Chemotion ELN) for raw data storage. Assign unique identifiers (e.g., InChIKey) to datasets and deposit them in repositories like RADAR4Chem or nmrXiv. Include metadata for experimental conditions (solvent, instrument settings) .

Q. What ethical frameworks apply to studies involving this compound’s potential neurotoxic effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.